molecular formula C7H14ClNO2 B1589529 Methyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 60421-23-0

Methyl 1-aminocyclopentanecarboxylate hydrochloride

Cat. No. B1589529
CAS RN: 60421-23-0
M. Wt: 179.64 g/mol
InChI Key: OPUJUITUYWGUEP-UHFFFAOYSA-N
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Patent
US07700632B2

Procedure details

Acetyl chloride (1 mL) was added to a cooled solution of methanol (10 mL) and the solution was allowed to warm to room temperature. Cycloleucine (Aldrich; 0.3 g, 2.3 mmol) was added and the solution was allowed to stir overnight at room temperature. The solvent was then evaporated to give cycloleucine methyl ester hydrochloride as an off-white solid which was then combined with 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.085 g, 0.29 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.128 g, 0.67 mmol), and N,N-dimethylaminopyridine (0.16 g, 1.3 mmol) in tetrahydrofuran (5 mL). The reaction mixture was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 1-{[5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-amino}-cyclopentanecarboxylic acid methyl ester as a colorless oil (0.085 g, 59%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(=O)C.[NH2:5][C:6]1([C:11]([OH:13])=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7]1>CO>[ClH:4].[CH3:1][O:12][C:11](=[O:13])[C:6]1([CH2:10][CH2:9][CH2:8][CH2:7]1)[NH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1(CCCC1)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.COC(C1(N)CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.